molecular formula C16H13F B14378427 9-(2-Fluoroethyl)anthracene CAS No. 89889-41-8

9-(2-Fluoroethyl)anthracene

Cat. No.: B14378427
CAS No.: 89889-41-8
M. Wt: 224.27 g/mol
InChI Key: SRSJRDBBTMWJBD-UHFFFAOYSA-N
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Description

9-(2-Fluoroethyl)anthracene is an organic compound with the molecular formula C16H13F. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of a fluoroethyl group at the 9th position of the anthracene structure imparts unique chemical and physical properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Fluoroethyl)anthracene typically involves the introduction of a fluoroethyl group to the anthracene core. One common method is the Friedel-Crafts alkylation reaction, where anthracene reacts with 2-fluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 9-(2-Fluoroethyl)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted anthracenes, anthraquinones, and reduced anthracene derivatives .

Scientific Research Applications

9-(2-Fluoroethyl)anthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(2-Fluoroethyl)anthracene involves its interaction with various molecular targets. In biological systems, its fluorescence properties allow it to bind to specific biomolecules, enabling imaging and tracking. The compound’s ability to undergo electrophilic aromatic substitution reactions also makes it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 9-(2-Fluoroethyl)anthracene is unique due to the presence of the fluoroethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its fluorescence properties compared to its non-fluorinated counterparts .

Properties

CAS No.

89889-41-8

Molecular Formula

C16H13F

Molecular Weight

224.27 g/mol

IUPAC Name

9-(2-fluoroethyl)anthracene

InChI

InChI=1S/C16H13F/c17-10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11H,9-10H2

InChI Key

SRSJRDBBTMWJBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCF

Origin of Product

United States

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